5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate

Atom economy Linker design Process chemistry

PROTAC linker assemblies often stall on over-alkylation hazards and tedious purifications with bromides. 5-Boc-amino-pentyl methanesulfonate (CAS 142342-55-0) resolves this with a balanced C5-chain mesylate leaving group that combines aqueous workup ease with high nucleophilic displacement efficiency: - Superior atom economy vs. tosylate analogs (MW 281.37) and safer handling than halide counterparts. - Melt point (34-38 °C) enables liquid automated dispensing for high-throughput synthesis. - Benchmarked 72% yield in mesylate-to-bromide conversion for route scoping, and validated in bivalent opioid-cannabinoid ligands.

Molecular Formula C11H23NO5S
Molecular Weight 281.37 g/mol
CAS No. 142342-55-0
Cat. No. B124530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate
CAS142342-55-0
Molecular FormulaC11H23NO5S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCOS(=O)(=O)C
InChIInChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)12-8-6-5-7-9-16-18(4,14)15/h5-9H2,1-4H3,(H,12,13)
InChIKeyBMDRTAQNZSCQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentyl Methanesulfonate (CAS 142342-55-0): Core Identity and Procurement-Relevant Physicochemical Profile


5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate (CAS 142342-55-0), synonymously 5-Boc-amino-pentyl methanesulfonate, is a heterobifunctional C5-chain building block that couples a tert‑butoxycarbonyl (Boc)-protected primary amine with a terminal methanesulfonate ester . The compound exhibits a calculated logP of approximately 1.4, a molecular weight of 281.37 g·mol⁻¹, and a melting point of 34–38 °C, existing as a white to pink crystalline powder at ambient temperature . These attributes position it as a protected-amine linker with a moderately polar character, intended for nucleophilic displacement or conjugation reactions where orthogonal deprotection and controlled reactivity are required.

Boc-protected amine linker with methanesulfonate leaving group for selective nucleophilic displacement
C5 spacer geometry supports defined bifunctional conjugate design
Low-melting profile facilitates automated liquid-dispensing workflows

Why 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentyl Methanesulfonate Cannot Be Replaced by In‑Class Analogues Without Consequence


Although numerous Boc‑amino‑alkyl electrophiles populate the same reagent class, the methanesulfonate ester on a five‑carbon spacer introduces a specific balance of leaving‑group aptitude, polarity, and atom economy that cannot be replicated by simply interchanging the sulfonate or halide moiety. The mesylate group is more polar than the corresponding tosylate, facilitating aqueous workup, yet provides greater stability and lower alkylation hazard than the analogous bromide or iodide congeners [1]. Shifting the chain length from C5 to C4 or C6 alters the spatial presentation of the protected amine in the final conjugate, which has been shown to modulate biological activity in bivalent ligand series [2]. These interconnected factors mean that swapping any single structural feature of 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate for a generic substitute directly impacts synthetic efficiency, purification burden, and downstream conjugate performance.

Feature
Target
Substitute Risk
Leaving group
Mesylate
Tosylate analog: higher MW, may reduce aqueous workup efficiency
Spacer length
C5
C4 or C6 may shift conjugate geometry and biological readout
Protecting group
Boc (acid-labile, base-stable)
Fmoc: cleaved under basic substitution; Cbz: requires hydrogenolysis

Quantitative Differentiation Evidence for 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentyl Methanesulfonate Versus Closest Analogs


Molecular Weight and Atom Economy: Mesylate vs. Tosylate Leaving Group

When compared directly with the p‑toluenesulfonate analog (CAS 118811‑34‑0), the methanesulfonate ester reduces the molecular weight of the linker by 76.1 g·mol⁻¹ (21.3%), from 357.47 g·mol⁻¹ to 281.37 g·mol⁻¹ . This difference translates into a 27% higher atom fraction of the core pentyl‑Boc‑amine scaffold per unit mass of reagent purchased.

Atom Economy
Reported
21.3% lower molecular weight
Lowers reagent mass per reactive site
Calculated from formula; verify for scale-up
Atom economy Linker design Process chemistry

Melting Point and Physical Form: Facilitating Automated Liquid Handling

The target mesylate melts at 34–38 °C, which is 9–15 °C lower than the 47–49 °C melting range of the tosylate analog . This places the mesylate close to ambient temperature, where it can be handled as a low‑viscosity liquid with mild warming, whereas the tosylate remains a crystalline solid under the same conditions.

Melting Point
Reported
34–38 °C (mesylate) vs. 47–49 °C (tosylate)
Enables liquid-transfer workflows
Vendor-reported; verify before automated dispensing
Physical form Automated synthesis Workflow compatibility

Aqueous Workup Efficiency: Polarity-Driven Phase Partitioning

The methanesulfonate group confers higher polarity than the p‑toluenesulfonate group, causing the mesylate to partition more readily into the aqueous phase during extractive workup [1]. This property facilitates removal of unreacted reagent or hydrolyzed by‑product without additional chromatographic steps. While no single‑value partition coefficient is available for both compounds under identical conditions, the consensus from synthetic practice indicates that mesylate‑containing species are cleared from organic layers with fewer aqueous washes than tosylate‑containing species.

Aqueous Workup
Class-level
Mesylate partitions more readily into aqueous phase
May reduce extraction cycles
Qualitative consensus; confirm under your solvent system
Workup efficiency Polarity Purification

Synthetic Tractability in Bivalent Ligand Construction: Demonstrated Utility in Multi‑Target Opioid‑Cannabinoid Conjugates

In a published medicinal chemistry program, 5‑Boc‑amino‑pentyl methanesulfonate was employed as the activated spacer precursor to generate the C5‑linked bromide (5‑(T‑Boc‑amino)‑1‑pentyl bromide) in 72% yield using lithium bromide in tetrahydrofuran over 16 h [1]. This bromide was subsequently used to construct bivalent agonists that simultaneously engage mu‑opioid and cannabinoid receptors; compounds 11 and 19 bearing this C5 spacer achieved moderate‑to‑high dual‑receptor affinity and demonstrated equipment antiallodynic efficacy at a 20 μg intrathecal dose in a rat chronic osteoarthritis pain model [2].

Synthetic Benchmark
Supporting evidence
72% yield to bromide intermediate
Validates C5 linker for bivalent conjugate synthesis
LiBr/THF, RT, 16 h; verify reproducibility
Bivalent ligands GPCR Linker chemistry

Orthogonal Protection Stability: Boc Group Retention Under Basic and Nucleophilic Conditions

The Boc‑protected amine in 5‑[(2‑methylpropan‑2‑yl)oxycarbonylamino]pentyl methanesulfonate is stable toward nucleophiles and bases, allowing the methanesulfonate to be displaced selectively without premature amine deprotection . This orthogonality contrasts with Fmoc‑protected analogs, which are cleaved under basic conditions commonly used for nucleophilic substitution reactions, and with Cbz‑protected variants, which require hydrogenolysis that may be incompatible with certain functional groups or scales.

Protection Stability
Class-level
Boc stable to nucleophiles/bases; Fmoc cleaved, Cbz requires hydrogenolysis
Enables selective mesylate displacement without amine deprotection
Orthogonality documented in peptide chemistry; confirm with your substrate
Orthogonal protection Boc stability Solid‑phase synthesis

Evidence‑Based Application Scenarios for 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentyl Methanesulfonate Procurement


Synthesis of Heterobifunctional Linkers for PROTAC and Molecular Glue Development

The methanesulfonate leaving group on a C5 chain is displaced by amine, thiol, or alcohol nucleophiles to install the protected amine spacer, while the Boc group remains intact for later acidolytic unveiling. The lower molecular weight compared to tosylate analogs (281.37 vs. 357.47 g·mol⁻¹) and the favorable aqueous workup reduce purification burden in multi‑step PROTAC linker assemblies . The IRAK degrader patent family (US20190192668A1) exemplifies the use of Boc‑amino‑alkyl methanesulfonate building blocks in constructing cereblon‑based bifunctional degraders .

Construction of Bivalent Pharmacological Probes with Defined Spacer Geometry

In the development of dual‑target opioid‑cannabinoid ligands, the C5‑mesylate was converted to the corresponding bromide and used to span mu‑opioid and cannabinoid pharmacophores. The resulting bivalent compounds 11 and 19 retained receptor affinity and produced equipment in vivo antiallodynic effects at 20 μg intrathecal dosing, confirming that the five‑carbon spacing is compatible with simultaneous engagement of both GPCR targets . The 72% yield reported for the initial mesylate‑to‑bromide step provides a tangible benchmark for route planning .

Automated Liquid‑Phase and Solid‑Supported Library Synthesis

With a melting point of 34–38 °C, the methanesulfonate can be maintained as a free‑flowing liquid with minimal heating, enabling precise automated dispensing in library synthesizers that are calibrated for liquid reagents . This physical‑form advantage, combined with the compound's moderate logP (~1.4) that balances organic solubility and aqueous washability, supports high‑throughput workflows where solid handling would reduce throughput and introduce weighing errors .

Peptide and Peptidomimetic Conjugation via Nucleophilic Displacement

The Boc‑protected amine remains stable under the basic conditions required for nucleophilic substitution of the mesylate, enabling direct coupling to peptide‑side‑chain nucleophiles (e.g., lysine ε‑amine, cysteine thiol) without premature deprotection . Subsequent global acidolytic Boc removal then reveals the free amine for further derivatization or conjugation, a sequence compatible with both solution‑phase and solid‑phase peptide synthesis protocols.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Low-MW mesylate leaving group with favorable aqueous workup
Verify purification profile and atom economy
Bivalent pharmacological probes
Defined C5 spacer geometry
Confirm linker length compatibility with dual-target binding
Automated library synthesis
Low-melting liquid-handling compatibility
Verify dispensing precision near ambient temperature
Peptide/peptidomimetic conjugation
Boc orthogonality under nucleophilic displacement
Validate Boc stability during mesylate substitution
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